Einecs 256-388-9

Description

Properties

CAS No. |

49577-59-5 |

|---|---|

Molecular Formula |

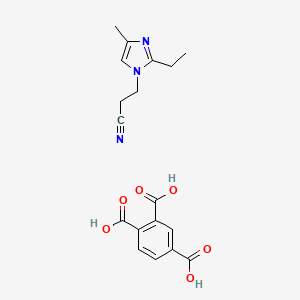

C18H19N3O6 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

benzene-1,2,4-tricarboxylic acid;3-(2-ethyl-4-methylimidazol-1-yl)propanenitrile |

InChI |

InChI=1S/C9H13N3.C9H6O6/c1-3-9-11-8(2)7-12(9)6-4-5-10;10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h7H,3-4,6H2,1-2H3;1-3H,(H,10,11)(H,12,13)(H,14,15) |

InChI Key |

TTXQVPHOARHATA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CN1CCC#N)C.C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Established Synthesis Pathways for 1-Cyanoethyl-2-ethyl-4-methylimidazole Trimellitate

The established pathway for producing 1-Cyanoethyl-2-ethyl-4-methylimidazole trimellitate involves two primary stages: first, the synthesis of the intermediate 2-ethyl-4-methylimidazole (B144543); second, the cyanoethylation of this intermediate to form 1-Cyanoethyl-2-ethyl-4-methylimidazole; and finally, the reaction of this base with trimellitic anhydride (B1165640) to yield the target salt.

Precursor Selection and Reaction Stoichiometry in Chemical Synthesis

The synthesis of the core imidazole (B134444) structure, 2-ethyl-4-methylimidazole, can be achieved through the condensation of an amidine with hydroxyacetone. The amidine precursor is typically formed from the reaction between ammonia (B1221849) and propionitrile. exsyncorp.com Another patented method involves the cyclization reaction of a diamine with propionitrile. google.com Following the synthesis of 2-ethyl-4-methylimidazole, the next key step is cyanoethylation.

This reaction is a Michael addition where 2-ethyl-4-methylimidazole is reacted with acrylonitrile (B1666552) to introduce the cyanoethyl group at the N-1 position of the imidazole ring. The stoichiometry is critical, often involving a slight excess of one reactant to drive the reaction to completion. The final step is the salt formation between the synthesized base, 1-Cyanoethyl-2-ethyl-4-methylimidazole, and trimellitic anhydride. This is an acid-base reaction where a nearly 1:1 molar ratio is typically employed to ensure complete conversion to the trimellitate salt.

Table 1: Precursors and Stoichiometry

| Synthesis Stage | Precursor 1 | Precursor 2 | Typical Stoichiometric Ratio |

|---|---|---|---|

| Formation of 2-ethyl-4-methylimidazole | Diamine / Amidine | Propionitrile / Hydroxyacetone | Varies based on specific route |

| Cyanoethylation | 2-ethyl-4-methylimidazole | Acrylonitrile | ~1 : 1.1 |

| Salt Formation | 1-Cyanoethyl-2-ethyl-4-methylimidazole | Trimellitic anhydride | ~1 : 1 |

Catalyst Systems and Solvent Optimization for Enhanced Reaction Efficiency

The efficiency of the synthesis is highly dependent on the choice of catalysts and solvents. For the initial synthesis of 2-ethyl-4-methylimidazole, a sulfur compound or Raney nickel can be employed as a catalyst. google.com The cyanoethylation step can be catalyzed by both acids and bases. asianpubs.org Basic catalysts, such as sodium hydroxide (B78521) or potassium carbonate, are common. The reaction can be run under neat (solvent-free) conditions or in polar aprotic solvents like acetonitrile (B52724) or methanol (B129727) to facilitate mixing and control the reaction temperature. For instance, the cyanoethylation of 2-undecylimidazole with acrylonitrile is conducted in methanol or acetonitrile under reflux conditions (50–55°C). The final salt formation step may not require a catalyst but is often performed in a solvent like toluene (B28343) or a ketone to ensure homogeneity and facilitate product isolation.

Purification Techniques and Purity Profile Assessment of Synthesized Material

Purification is crucial at each stage to ensure the final product's high purity. The intermediate, 1-Cyanoethyl-2-ethyl-4-methylimidazole, which is a liquid, is typically purified by vacuum distillation. googleapis.comkylin-chemicals.com Its purity is commonly assessed using Gas Chromatography (GC), with commercial grades often available at >95% purity. kylin-chemicals.com

The final trimellitate salt, being a solid, is often purified by recrystallization from a suitable solvent. wipo.int This process involves dissolving the crude salt in a hot solvent and allowing it to cool, whereupon the purified salt crystallizes out, leaving impurities in the solution. Another method involves washing the crude product with a non-polar solvent to remove unreacted, more soluble starting materials. The purity of the final salt can be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. uakron.edu The formation of an imidazolium (B1220033) salt by adding an acid to an imidazole solution followed by crystallization is a known purification method. google.com

Advanced Synthetic Strategies and Green Chemistry Principles

In line with modern chemical manufacturing standards, there is a growing emphasis on developing more sustainable and environmentally friendly synthetic routes. This involves exploring alternative catalysts, solvents, and technologies to reduce waste and energy consumption.

Exploration of Continuous Flow Chemistry and Microreactor Technologies

Continuous flow chemistry, utilizing microreactors, is emerging as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. beilstein-journals.org Microreactors have a high surface-area-to-volume ratio, which allows for superior heat and mass transfer, leading to faster reactions, higher yields, and better selectivity. acs.orgrsc.org This technology enables precise control over reaction parameters such as temperature, pressure, and residence time.

The synthesis of imidazole derivatives has been successfully demonstrated in continuous flow systems. acs.orgnih.gov For example, 2,4,5-trisubstituted imidazoles have been obtained in high yields with residence times of only a few minutes under superheated, high-pressure conditions in a microreactor. acs.org This technology is particularly advantageous for handling hazardous reagents or highly exothermic reactions safely. beilstein-journals.org The development of a multi-step continuous flow process, potentially integrating reaction and purification steps, could offer a streamlined, efficient, and scalable manufacturing route for 1-Cyanoethyl-2-ethyl-4-methylimidazole trimellitate. nih.govnih.gov

Strategies for Derivatization and Structural Modification

The tetrafluorobenzamide scaffold serves as a versatile platform for a variety of derivatization and structural modification strategies. These modifications are often pursued to modulate the compound's biological activity or to introduce functionalities for specific applications, such as bioconjugation.

One prominent strategy involves the derivatization of the benzamide (B126) core itself. For instance, tetrafluorobenzamides can be synthesized from tetrafluorophthalic anhydride. In a notable tandem reaction, reaction with 5-aminobarbituric acids in dimethylformamide (DMF) under reflux leads to a ring-opening and subsequent decarboxylation of the intermediate tetrafluorophthalamic acid to yield N-barbituric acid-substituted tetrafluorobenzamides. nih.gov This method provides access to a novel class of tetrafluorobenzamides with significant structural diversity based on the substitution pattern of the starting barbituric acid. nih.gov

Another key point of modification is the aromatic core. The fluorine atoms on the tetrafluorobenzamide ring are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various substituents. For example, tetrafluorophthalamic acids can be converted to 2,3,5-trifluorobenzamides with an amino substituent at the 4-position by treatment with primary amines. acs.org

Furthermore, functional groups can be introduced at the para-position of the tetrafluorobenzoyl ring to facilitate further reactions. A common example is the synthesis of 4-azido-2,3,5,6-tetrafluorobenzamide (B15238) derivatives. These are valuable as photoaffinity labeling agents, where the azide (B81097) group can be photochemically converted to a highly reactive nitrene for covalent modification of biological targets. rsc.orgplos.org The synthesis of these derivatives often starts from 4-amino-2,3,5,6-tetrafluorobenzoic acid, which is converted to the corresponding azide via a diazotization reaction followed by treatment with sodium azide. plos.org The resulting 4-azido-2,3,5,6-tetrafluorobenzoic acid can then be coupled with various amines to produce a range of N-substituted 4-azido-2,3,5,6-tetrafluorobenzamides. rsc.org

The amide nitrogen also presents an opportunity for derivatization. N-(substituted phenyl) pyrrolidine-2-carboxamides, for instance, can be synthesized and subsequently acetylated at the pyrrolidine (B122466) nitrogen. rroij.com While not a direct modification of a tetrafluorobenzamide, this illustrates a common strategy for modifying related amide structures.

Table 1: Examples of Derivatization Strategies for Tetrafluorobenzamides

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 5-Aminobarbituric acid and tetrafluorophthalic anhydride | DMF, reflux | N-(barbituric acid)-tetrafluorobenzamide | nih.gov |

| Tetrafluorophthalamic acids | Primary amines | 4-Amino-2,3,5-trifluorobenzamide | acs.org |

| 4-Amino-2,3,5,6-tetrafluorobenzoic acid | 1. Sodium nitrite, trifluoroacetic acid; 2. Sodium azide | 4-Azido-2,3,5,6-tetrafluorobenzoic acid | plos.org |

| 4-Azido-2,3,5,6-tetrafluorobenzoic acid | Amine, coupling agent | N-substituted-4-azido-2,3,5,6-tetrafluorobenzamide | rsc.org |

Elucidation of Reaction Mechanisms and Kinetics

The reaction mechanisms involving tetrafluorobenzamides and their precursors are a subject of detailed investigation, particularly for reactions with significant synthetic or biological implications.

The formation of N-barbituric acid-substituted tetrafluorobenzamides from tetrafluorophthalic anhydride is hypothesized to proceed through a tandem reaction sequence. nih.gov The initial step is the formation of a tetrafluorophthalamic acid intermediate, which then undergoes a spontaneous decarboxylation, a reaction facilitated by the fluorine activation of the aromatic ring, to yield the final benzamide product. nih.gov

For 4-azido-2,3,5,6-tetrafluorobenzamide derivatives, the key mechanistic aspect is their photochemical reactivity. Upon exposure to light, the aryl azide group is converted into a highly reactive aryl nitrene intermediate. researchgate.netacs.org Computational studies, including density functional theory (DFT) calculations, have been employed to explore the subsequent reaction pathways. acs.orgnih.gov Following photoactivation, the aryl azide can form a singlet nitrene. This singlet nitrene is a key intermediate that can undergo several reactions, including bond insertion into C-H or X-H bonds. nih.gov This can proceed through a two-step hydrogen atom abstraction and radical recombination, or a concerted pathway. nih.gov

Alternatively, the singlet nitrene can undergo intramolecular rearrangement to form a ketenimine. acs.org This rearrangement is a competing pathway to the desired nitrene-based chemistry. Computational studies have suggested that for 4-azido-2,3,5,6-tetrafluorobenzamides, steric factors introduced by the fluorine atoms raise the energetic barrier for this rearrangement, thus favoring the nitrene-based reactions. researchgate.netacs.org The reactive nitrene intermediates can also be generated through a redox-centric mechanism using photoredox catalysis with deep red light, which leads to the formation of a triplet nitrene. nih.gov

The mechanism for the synthesis of amides from carboxylic acids and azides, known as the Schmidt reaction, involves the formation of an acylium ion from the protonation of the carboxylic acid and subsequent loss of water. byjus.com This is followed by reaction with hydrazoic acid to form a protonated azido (B1232118) ketone, which then rearranges with the migration of a carbon-nitrogen bond and elimination of dinitrogen gas to form a protonated isocyanate. byjus.com Subsequent attack by water leads to the final amide product. byjus.com

Kinetic studies of reactions involving tetrafluorinated aromatic compounds provide valuable insights into their reactivity. While specific rate constants for the synthesis of many tetrafluorobenzamide derivatives are not extensively documented in the provided context, related studies on similar compounds offer a basis for understanding their kinetic behavior.

The photochemical reactions of aryl azides are a key area where kinetics are studied. The lifetimes of the singlet nitrenes derived from 4-azido-2,3,5,6-tetrafluorobenzamides have been investigated and found to be unusually long. acs.org This extended lifetime enhances the probability of intermolecular reactions, which is advantageous for applications like photoaffinity labeling.

In the context of click chemistry, the reaction rates of tetrazines with dienophiles are well-studied. While not directly tetrafluorobenzamides, some of these tetrazines bear fluorophenyl substituents. For example, the reaction of 3-(4-fluorophenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine with bicyclononyne (BCN) has a measured second-order rate constant. The electron-withdrawing nature of the fluorophenyl group influences these reaction rates.

The kinetics of the perfluorophenyl azide (PFPA)-mediated Staudinger reaction have been noted to be significantly faster, by a factor of 104, than the classic Staudinger ligation. researchgate.net This highlights the rate-enhancing effect of the perfluorinated aryl group.

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Confirmation and Elucidation

Spectroscopy is fundamental to elucidating the molecular architecture of a compound. By probing the interactions of molecules with electromagnetic radiation, these methods provide a detailed fingerprint of the atomic and functional group composition.

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and connectivity of atoms. osti.govconductscience.com For 1-Cyanoethyl-2-ethyl-4-methylimidazole trimellitate, ¹H-NMR and ¹³C-NMR spectra would confirm the presence and specific arrangement of the imidazole (B134444), cyanoethyl, and trimellitate moieties.

In a ¹H-NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their chemical shifts indicate the electronic environment, the integration values reveal the ratio of protons, and the splitting patterns (multiplicity) show the number of adjacent protons (n+1 rule). shout.education The expected signals would allow for the complete assignment of the structure. For instance, the ethyl group would characteristically appear as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. shout.education Protons on the aromatic ring of the trimellitate component would appear in the downfield region (typically 6.0-9.0 ppm). shout.education

Table 1: Hypothetical ¹H-NMR Data for Structural Assignment of 1-Cyanoethyl-2-ethyl-4-methylimidazole trimellitate

| Structural Unit | Proton Group | Expected Chemical Shift (ppm) | Multiplicity |

| Imidazole Moiety | Imidazole Ring Proton | ~7.0 - 8.0 | Singlet |

| 2-Ethyl (-CH₂) | ~2.7 - 3.0 | Quartet | |

| 2-Ethyl (-CH₃) | ~1.2 - 1.5 | Triplet | |

| 4-Methyl (-CH₃) | ~2.2 - 2.5 | Singlet | |

| Cyanoethyl Moiety | N-CH₂ | ~4.2 - 4.5 | Triplet |

| CH₂-CN | ~2.8 - 3.1 | Triplet | |

| Trimellitate Moiety | Aromatic Protons | ~7.5 - 8.5 | Multiplets |

| Carboxylic Acid Protons | >10.0 | Broad Singlet |

Advanced mass spectrometry (MS) is indispensable for determining the molecular weight and confirming the elemental composition of a compound. researchgate.net Techniques like high-resolution mass spectrometry (HRMS), using analyzers such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), can measure the mass of the molecular ion with sub-ppm accuracy, allowing for the unambiguous determination of the molecular formula (C₁₈H₁₉N₃O₆). chemsrc.comacs.orgacs.org

Tandem mass spectrometry (MS/MS) provides further structural proof by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. arxiv.org In the case of 1-Cyanoethyl-2-ethyl-4-methylimidazole trimellitate, the bond between the imidazole and trimellitate moieties is an ionic association, which would readily dissociate in the mass spectrometer. The resulting spectrum would likely show prominent peaks for the protonated 1-Cyanoethyl-2-ethyl-4-methylimidazole cation and the deprotonated trimellitate anion. Further fragmentation of the cation would correspond to the loss of neutral molecules like acetonitrile (B52724) (CH₃CN) from the cyanoethyl group.

Table 2: Expected Ions in Mass Spectrometry Analysis

| Ion | Formula | Exact Mass (m/z) | Description |

| Parent Compound | C₁₈H₁₉N₃O₆ | 373.1274 | Molecular Ion |

| Cationic Moiety | [C₉H₁₄N₃]⁺ | 164.1182 | 1-Cyanoethyl-2-ethyl-4-methylimidazole Cation |

| Anionic Moiety | [C₉H₅O₆]⁻ | 209.0095 | Trimellitate Anion |

| Fragment Ion | [C₇H₁₁N₂]⁺ | 123.0917 | Loss of acetonitrile (CH₃CN) from Cationic Moiety |

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. edinst.com The two methods are complementary: IR spectroscopy detects vibrations that cause a change in the dipole moment and is particularly sensitive to polar functional groups, while Raman spectroscopy detects vibrations that cause a change in polarizability and is more sensitive to non-polar, symmetric bonds. photothermal.comacs.org

For 1-Cyanoethyl-2-ethyl-4-methylimidazole trimellitate, key characteristic absorption bands would be expected for the various functional groups. The strong, broad O-H stretching of the carboxylic acid groups, the sharp C≡N stretch of the nitrile, and the intense C=O stretching of the carboxyl groups would be prominent in the IR spectrum. The Raman spectrum would be particularly useful for identifying the C=C and C=N bonds within the aromatic and imidazole rings.

Table 3: Characteristic IR/Raman Vibrational Frequencies

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Primary Technique |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | IR |

| Carboxylic Acid | C=O stretch | 1680 - 1720 | IR |

| Nitrile | C≡N stretch | 2220 - 2260 | IR, Raman |

| Imidazole/Benzene (B151609) | Aromatic C=C stretch | 1450 - 1600 | IR, Raman |

| Imidazole Ring | C=N stretch | 1615 - 1680 | IR, Raman |

| Alkyl Groups | C-H stretch | 2850 - 3000 | IR, Raman |

Chromatographic Separations and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. labmanager.com It is essential for determining the purity of a synthesized compound and for quantifying it in various matrices.

Both GC and HPLC are powerful for separating components in a mixture. labmanager.com GC is suitable for volatile and thermally stable compounds, while HPLC is ideal for a wider range of substances, including non-volatile and polar molecules. labmanager.comdrawellanalytical.com

Given that 1-Cyanoethyl-2-ethyl-4-methylimidazole trimellitate is an ionic salt and has a high molecular weight, it is non-volatile and would decompose at the high temperatures required for GC analysis. drawellanalytical.com Therefore, HPLC is the method of choice for its analysis and purity assessment. nih.gov A reversed-phase HPLC (RP-HPLC) method would be most appropriate. This method would utilize a non-polar stationary phase (like C18-silica) and a polar mobile phase. The separation would be based on the differential partitioning of the compound and any impurities between the two phases. A UV detector would be effective for detection due to the presence of chromophoric aromatic and imidazole rings.

Table 4: Exemplary HPLC Method Parameters for Purity Assessment

| Parameter | Specification |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm and ~280 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

Note: The outline numbering "2.1.2" has been interpreted as "3.2.2" to maintain logical sequence.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a technique that separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. measurlabs.comshimadzu.at It is the primary method for characterizing the molecular weight and molecular weight distribution of polymers. researchgate.netmpg.de

While 1-Cyanoethyl-2-ethyl-4-methylimidazole trimellitate is a small molecule, imidazole derivatives are often used as curing agents or catalysts in the production of polymers like epoxy resins. If this compound were used in such a formulation, SEC would be a critical tool for analyzing the final polymer product. The analysis would provide information on the polymer's average molecular weight and its dispersity, which are crucial properties determining its physical and mechanical characteristics. SEC would separate the large polymer chains from any unreacted residual monomers, including the title compound.

Table 5: Key Parameters Determined by Size Exclusion Chromatography (SEC) for a Polymer Matrix

| Parameter | Symbol | Description |

| Number Average Molecular Weight | Mₙ | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. Sensitive to smaller molecules. |

| Weight Average Molecular Weight | Mₒ | An average that accounts for the contribution of each molecule to the overall weight of the sample. Sensitive to larger molecules. |

| Dispersity (or Polydispersity Index) | Đ (PDI) | A measure of the broadness of the molecular weight distribution, calculated as Mₒ / Mₙ. A value of 1.0 indicates a monodisperse sample. |

Hyphenated Analytical Systems (e.g., GC-MS, LC-MS/MS) for Complex Matrices

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the separation, identification, and quantification of chemical compounds in complex mixtures. However, no specific methods or validated analytical data for the determination of "Benzene-1,2,4-tricarboxylic acid, compound with 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)propanenitrile (1:1)" using GC-MS or LC-MS/MS have been found in published scientific literature.

While general methods for the analysis of related individual components, such as trimellitic acid, exist, and various imidazole derivatives are mentioned in broad analytical contexts, dedicated studies on the combined salt are absent.

Emerging Analytical Modalities for Comprehensive Understanding

X-ray Diffraction (XRD) for Crystalline Structure Determination

A thorough search of crystallographic databases and scientific literature did not yield any published single-crystal or powder X-ray diffraction data for "Benzene-1,2,4-tricarboxylic acid, compound with 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)propanenitrile (1:1)". While XRD studies have been conducted on other imidazole salts and trimellitate complexes, this specific information is not available for the compound . whiterose.ac.ukrsc.orgnih.govsid.iracs.org

Thermal Analysis Techniques (e.g., TGA, DSC) for Material Behavior Characterization

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding the material behavior of a compound as a function of temperature. TGA measures changes in mass, indicating decomposition temperatures and thermal stability, while DSC measures heat flow, revealing melting points, glass transitions, and other phase changes.

No specific TGA or DSC thermograms or detailed thermal decomposition data for Einecs 256-388-9 were found. Studies on other trimellitate and imidazole salts show that these techniques are valuable for characterizing their thermal properties, but this data cannot be extrapolated to the specific compound of interest. researchgate.netresearchgate.netrsc.org For instance, thermal studies on hydrazinium (B103819) salts of trimellitic acid show decomposition pathways that involve dehydrazination followed by the decomposition of the acid moiety, but this is not directly applicable to the imidazole-based salt. researchgate.net

Compound Identification and Research Scope

The inquiry to generate a detailed article on the chemical compound identified by This compound has led to a critical finding regarding its identity and applications. Authoritative data from the European Chemicals Agency (ECHA) inventory confirms that this compound is assigned to the substance Benzene-1,2,4-tricarboxylic acid, compound with 2-ethyl-4-methyl-1H-imidazole-1-propiononitrile . europa.eueuropa.eu The molecular formula for this compound is C9H13N3.xC9H6O6. europa.eueuropa.eu

A thorough investigation into the scientific and technical literature for this specific compound reveals a lack of available data regarding its application in the areas outlined in the user's request. Specifically, no research findings were located that describe its role in:

Integration into polymer systems or cross-linking mechanisms.

Contribution to coating technologies and ink formulations.

The provided article structure is centered on detailed applications within polymer and materials science. However, the confirmed chemical identity of this compound does not correspond to a substance known for these functionalities.

Conversely, the search for the specified applications frequently points towards a different and unrelated chemical compound: 2,2'-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole . This substance is a well-documented fluorescent whitening agent used in plastics and coatings. google.comgoogle.comparchem.comrisonchem.comlookchem.comnih.govchemdad.com

Therefore, due to the discrepancy between the specified Einecs number and the requested application-focused content, it is not possible to generate a scientifically accurate article that adheres to the provided outline for the compound Benzene-1,2,4-tricarboxylic acid, compound with 2-ethyl-4-methyl-1H-imidazole-1-propiononitrile .

Applied Research in Industrial Formulations and Materials Science

Utilization in Adhesive, Sealant, and Composite Materials

The unique properties of Einecs 256-388-9, largely attributed to its imidazole (B134444) derivative component, make it a valuable additive in the formulation of high-performance adhesives, sealants, and composite materials. Its primary function is to initiate and control the cross-linking of epoxy resins, a process that transforms the liquid resin into a hard, durable thermoset plastic.

This compound and related imidazole compounds play a crucial role as curing agents in epoxy-based adhesives, leading to enhanced bonding strength and thermal resistance. When incorporated into adhesive formulations, these compounds facilitate a controlled curing process, which is essential for achieving optimal adhesion and mechanical properties in the final bonded joint. The latency of this curing agent allows for a one-component adhesive system with a long pot life at room temperature, which is highly desirable for industrial applications as it simplifies processing and reduces waste. Upon heating, the curing agent becomes active and accelerates the epoxy polymerization, forming a highly cross-linked network that contributes to the adhesive's strength and durability.

Research into imidazole-based adhesive systems has demonstrated significant improvements in joint strength. For example, a study on an adhesive composition for high-heat applications showed that the inclusion of an imidazole catalyst in an epoxy resin system could achieve a lap shear strength of over 30 MPa. google.com Another study on a non-conductive adhesive for LED packaging, using an imidazole derivative, reported a shear strength of 87 g at 25°C and 72 g at 160°C, indicating excellent bond strength even at elevated temperatures. mdpi.com

Table 1: Adhesive Properties of Imidazole-Based Epoxy Formulations

| Adhesive Formulation | Substrate | Test Condition | Lap Shear Strength (MPa) | Glass Transition Temperature (Tg) (°C) |

| Epoxy with Aromatic Dianhydride and Imidazole Catalyst | Steel | ASTM D1002 | > 30 | 160-260 |

| Non-conductive Adhesive with Imidazole Derivative | Not Specified | Shear Test | 0.85 N (at 25°C) | Not Reported |

Data sourced from patent literature and research articles. The specific formulation details may vary.

Reinforcement and Durability in Advanced Composite Formulations

In the realm of advanced composite materials, this compound and its constituent imidazole derivative are instrumental in achieving superior mechanical performance and long-term durability. These composites, which consist of a resin matrix reinforced with fibers such as carbon or glass, are used in demanding applications in the aerospace, automotive, and construction industries. The role of the curing agent is to ensure a thorough and uniform cure of the epoxy matrix, which is critical for the effective transfer of stress from the matrix to the reinforcing fibers.

A study on glass fiber reinforced composites using a novel bio-based imidazole curing agent demonstrated comparable Tg values and higher interlaminar shear strength compared to composites made with conventional imidazole curing agents. researchgate.net Another study on epoxy composites reinforced with silane-modified alumina (B75360) nanoparticles and cured with 2-ethyl-4-methylimidazole (B144543) showed a significant increase in tensile strength, from 34.8 MPa for the pure epoxy to 51.9 MPa with 1.0 wt% of the modified nanoparticles. mdpi.com

Table 2: Mechanical Properties of Imidazole-Cured Epoxy Composites

| Composite System | Reinforcement | Curing Agent | Tensile Strength (MPa) | Modulus of Elasticity (GPa) |

| Epoxy Resin | Silane-Modified Al2O3 Nanoparticles (1.0 wt%) | 2-ethyl-4-methylimidazole | 51.9 | Not Reported |

| Particleboard | Wood Particles | Imidazole and Citric Acid | 3.3 | 1.1 |

Emerging Industrial Applications and Technological Advancements

The versatility of this compound and related imidazole compounds extends to a range of emerging industrial applications, driven by the continuous demand for materials with enhanced performance and specialized functionalities.

In the manufacturing of electronic and optical equipment, imidazole-based curing agents are finding increasing use in encapsulation, underfill sealants, and adhesives for components like semiconductor chips and LEDs. kylin-chemicals.comgatech.edu The controlled curing at moderate temperatures (e.g., 80–120°C) enabled by these latent catalysts is particularly beneficial for sensitive electronic components that can be damaged by high processing temperatures. kylin-chemicals.com The resulting cured epoxy possesses excellent electrical insulation properties, thermal stability, and resistance to moisture, which are critical for the reliability and longevity of electronic devices. google.com

A notable innovation is the use of resin compositions containing imidazole derivatives for the encapsulation of optical semiconductor elements. espublisher.com These formulations can improve the contrast and brightness of the display by optimizing the optical properties of the encapsulant. espublisher.com Furthermore, the development of one-component epoxy systems with high-temperature storage stability and flame retardancy, utilizing polymeric imidazole-based latent curing agents, is a significant advancement for the telecommunications and electronic devices industries. eurekalert.org

The unique characteristics of imidazole-cured epoxy systems are being leveraged to develop specialized materials for a variety of industrial sectors. In the aerospace and automotive industries, the push for lightweighting has led to an increased demand for high-strength composites and adhesives. Imidazole-based curing agents are key to producing one-pack structural adhesives and composites that offer a combination of high performance and ease of manufacturing. evonik.com

Recent research has also explored the use of imidazole-based adhesive systems for bonding wood-based composites, such as particleboards. A study demonstrated that a combination of imidazole and citric acid as an adhesive system resulted in particleboards with excellent hygroscopic stability and internal bonding strength. nih.gov This indicates a potential for developing more environmentally friendly and high-performance wood composites. Additionally, derivatives of these imidazole compounds are being investigated for their potential as corrosion inhibitors for metals in industrial fluids and coatings, further expanding their application scope. kylin-chemicals.com The development of these specialized materials highlights the ongoing innovation driven by the versatile chemistry of imidazole compounds like this compound.

Environmental Fate and Transport Mechanisms

Pathways of Environmental Release and Dissemination

The release of Alcohols, C9-11, ethoxylated into the environment can be categorized into distinct pathways, primarily stemming from their production and extensive use in commercial and household applications.

The primary industrial emission sources of Alcohols, C9-11, ethoxylated are associated with their manufacturing and formulation into various products. The production process involves the ethoxylation of fatty alcohols, and releases can occur through wastewater discharges and atmospheric emissions from these facilities. vulcanchem.com Furthermore, industries that utilize these surfactants in their processes, such as in the manufacturing of detergents, cleaning agents, textiles, and agricultural products, contribute to their presence in industrial waste streams. apcpure.comeuropa.eu

Under the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, manufacturers and importers are required to submit comprehensive technical dossiers that include data on environmental fate and recommended risk management measures. vulcanchem.com Additionally, the Industrial Emissions Directive (IED) aims to control and prevent pollution from large industrial installations by setting emission limit values for various pollutants, which would apply to facilities manufacturing or using significant quantities of these substances. researchgate.netsevron.co.uk

Wastewater from industrial sites is a significant conduit for the entry of these surfactants into aquatic environments. While modern wastewater treatment plants are effective at removing alcohol ethoxylates, some amount may still be discharged in the effluent. heraproject.comheraproject.com The disposal of industrial cleaning solutions and residues from tank and equipment cleaning also contributes to the load of these compounds in waste streams.

A substantial portion of Alcohols, C9-11, ethoxylated is released into the environment through diffuse sources, which are characterized by their wide distribution and numerous small-scale release points. This is a direct consequence of their incorporation into a multitude of consumer and commercial products. heraproject.comcanada.ca

The most significant diffuse release pathway is the use and subsequent disposal of household laundry detergents and cleaning products. heraproject.comcanada.ca During washing cycles, these surfactants are released into domestic wastewater systems. Similarly, the use of personal care products containing these compounds contributes to their presence in sewage. apcpure.com

Another important diffuse source is their application in agriculture as adjuvants in pesticide and herbicide formulations. apcpure.com When these agricultural products are sprayed onto fields, the surfactants can be transported into nearby water bodies through runoff or leach into the soil.

The entire lifecycle of products containing Alcohols, C9-11, ethoxylated, from their use to their final disposal, results in a continuous and widespread release into the environment.

The transport of Alcohols, C9-11, ethoxylated in the environment is influenced by their physicochemical properties. Due to their chemical structure, they are not expected to undergo significant abiotic degradation, such as photolysis, in the atmosphere. europa.eu Their volatility is generally low, limiting their potential for long-range atmospheric transport. heraproject.com

In aquatic systems, the transport and distribution of these surfactants are largely governed by their adsorption characteristics. Quantitative Structure-Activity Relationship (QSAR) models are utilized to predict the behavior of these substances. europa.eu These models indicate a high potential for adsorption of alcohol ethoxylates to organic matter in soil and sediment. europa.eu This adsorption reduces their mobility in the water column and can lead to their accumulation in sediment.

The following table provides a summary of key parameters related to the environmental transport of Alcohols, C9-11, ethoxylated.

| Environmental Compartment | Transport Mechanism | Key Influencing Factors |

| Atmosphere | Limited transport due to low volatility. | Low vapor pressure. |

| Aquatic Environment | Adsorption to suspended solids and sediment; transport with water flow. | Water solubility, adsorption coefficient (Koc). |

| Terrestrial Environment | Adsorption to soil particles, limiting leaching to groundwater; potential for runoff from agricultural lands. | High adsorption coefficient (Koc), application method. |

Environmental Partitioning and Distribution Dynamics

The partitioning and distribution of a chemical in the environment determine its concentration in various environmental compartments such as soil, water, and air.

Sorption to Soil, Sediment, and Organic Matter

The tendency of a chemical to adsorb to soil, sediment, and organic matter is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a greater propensity for sorption.

For Alcohols, C9-11, ethoxylated , the sorption potential is influenced by the length of the alkyl chain and the degree of ethoxylation. Generally, these substances exhibit high adsorption potential. europa.eu Quantitative Structure-Activity Relationship (QSAR) models have been used to estimate Koc values. For a mixture of C9-11 alcohol ethoxylates with an average of less than 2.5 ethoxylate units, the weighted average Koc value was calculated to be 1288 L/kg, indicating a high potential for sorption to soil and sediment. europa.eu Another source indicates that for ethoxylated alcohols, Koc values can range from 370 L/kg to 896,500 L/kg, signifying moderate to very strong sorption potential depending on the specific homologue. industrialchemicals.gov.au This strong sorption behavior means that when released into wastewater, a significant portion will partition to sludge and solids. industrialchemicals.gov.au

There is no publicly available data on the sorption coefficient (Koc) for 1-Cyanoethyl-2-ethyl-4-methylimidazole trimellitate .

Volatilization Potentials and Atmospheric Residence Time

Volatilization from water and soil surfaces is a key transport mechanism for some chemicals, and their atmospheric residence time dictates how long they persist in the air.

For Alcohols, C9-11, ethoxylated , photolysis in the atmosphere is not expected to be a significant degradation process. europa.euheraproject.com Due to their low vapor pressure and Henry's Law constant, these compounds are generally considered to be essentially non-volatile from aqueous systems. dtic.mil Consequently, long-range atmospheric transport is not a major concern. The half-life due to photolysis is estimated to be approximately 4 hours, though this is based on modeling for a related compound. dtic.mil

There is no available information regarding the volatilization potential or atmospheric residence time for 1-Cyanoethyl-2-ethyl-4-methylimidazole trimellitate . It is noted in some contexts as a component in resin compositions where preventing volatilization during drying is a consideration. google.com

Data Tables

Table 1: Environmental Fate Parameters for Alcohols, C9-11, ethoxylated

| Parameter | Value/Description | Source(s) |

| Hydrolytic Stability | Not a significant degradation pathway at environmental pH (4-9). europa.euheraproject.com | europa.euheraproject.com |

| Primary Degradation Route | Readily biodegradable (aerobic and anaerobic). europa.eucanada.caethz.ch | europa.eucanada.caethz.ch |

| Primary Degradation Byproducts | Long-chain alcohols and polyethylene (B3416737) glycol. europa.eu | europa.eu |

| Sorption Coefficient (Koc) | Weighted average of 1288 L/kg for C9-11, <2.5 EO mixture. europa.eu Ranges from 370 to 896,500 L/kg for various ethoxylated alcohols. industrialchemicals.gov.au | europa.euindustrialchemicals.gov.au |

| Volatilization | Essentially non-volatile from aqueous systems. dtic.mil | dtic.mil |

| Atmospheric Fate | Photolysis is not expected to be a significant degradation pathway. europa.euheraproject.com | europa.euheraproject.com |

Table 2: Environmental Fate Parameters for 1-Cyanoethyl-2-ethyl-4-methylimidazole trimellitate

| Parameter | Value/Description | Source(s) |

| Hydrolytic Stability | No data available. | |

| Primary Degradation Route | No data available. | |

| Primary Degradation Byproducts | No data available. | |

| Sorption Coefficient (Koc) | No data available. | |

| Volatilization | No data available. | |

| Atmospheric Fate | No data available. |

Regulatory Science and Policy Implications Non Safety Aspects

Classification and Inventory Status Under International Chemical Regulations

The regulatory landscape for chemical substances is complex, with multiple layers of international and national legislation governing their production, sale, and use. For Tetrakis(2-ethylhexyl) titanate, its standing within key European regulations provides a clear framework for its management.

European Inventory of Existing Commercial Chemical Substances (EINECS) Listing and Historical Context

Tetrakis(2-ethylhexyl) titanate is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS) with the number 213-969-1. ncats.iotcichemicals.com EINECS was established to identify all chemical substances that were on the European Community market between January 1, 1971, and September 18, 1981. chemradar.com Substances listed in EINECS are considered "existing substances" under the subsequent REACH regulation. chemradar.com The inclusion of Tetrakis(2-ethylhexyl) titanate in this inventory signifies its long-standing commercial presence in Europe. The inventory itself does not provide a detailed historical record of each substance's entry but serves as a foundational list for regulating chemicals that were already in commerce before the implementation of more modern, stringent notification and registration schemes.

Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Framework Compliance

As an existing substance, Tetrakis(2-ethylhexyl) titanate falls under the purview of the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) No 1907/2006. Companies that manufacture or import this substance into the EU at quantities of one tonne or more per year are required to register it with the European Chemicals Agency (ECHA). tcichemicals.com This registration involves submitting a technical dossier containing information on the substance's properties, uses, and guidance on safe handling.

A review of available data indicates that Tetrakis(2-ethylhexyl) titanate has been pre-registered under REACH, a step taken by companies to benefit from transitional arrangements for phasing in the registration deadlines. ncats.io While a complete chemical safety assessment has not been carried out for all aspects of this substance, it is not currently listed as a Substance of Very High Concern (SVHC) under REACH. tcichemicals.com

Classification, Labelling and Packaging (CLP) Regulation Notification Requirements

The Classification, Labelling and Packaging (CLP) Regulation (EC) No 1272/2008 aligns the European Union system with the United Nations' Globally Harmonised System of Classification and Labelling of Chemicals (GHS). Manufacturers and importers are obligated to notify the classification and labeling of substances they place on the market to the C&L Inventory held by ECHA. acs.org

According to notifications made under the CLP Regulation, Tetrakis(2-ethylhexyl) titanate has been classified with the following hazard statements:

H226: Flammable liquid and vapour. tcichemicals.com

H315: Causes skin irritation. tcichemicals.com

H319: Causes serious eye irritation. tcichemicals.com

The corresponding signal word is "Warning". tcichemicals.com It is important to note that this classification is based on notifications from industry and is not a harmonized classification by the EU. nih.gov

| Regulatory Framework | Status/Requirement | Details |

| EINECS | Listed | EC Number: 213-969-1 |

| REACH | Pre-registered | Not listed as an SVHC. |

| CLP | Notified | Hazard Statements: H226, H315, H319. Signal Word: Warning. |

Life Cycle Assessment (LCA) and Sustainable Management Frameworks

Environmental Impact Assessment of Production and Use Phases

A comprehensive Life Cycle Assessment (LCA) for Tetrakis(2-ethylhexyl) titanate is not publicly available. However, an environmental impact assessment can be inferred from its primary applications and the nature of organotitanate compounds. These compounds are often used as catalysts in the production of polymers, such as polyesters and polyolefins. researchgate.nettdma.info The production phase of organotitanates involves the reaction of titanium tetrachloride with the corresponding alcohol, in this case, 2-ethylhexanol. This process consumes raw materials and energy, and the environmental footprint will be influenced by the efficiency of the reaction and the management of any by-products.

During the use phase, as a catalyst, Tetrakis(2-ethylhexyl) titanate can contribute to a more favorable environmental profile for the end-product. Catalysts, by their nature, increase the rate of reaction, often allowing for lower reaction temperatures and pressures, which in turn reduces energy consumption and greenhouse gas emissions. europa.eu The efficiency of the catalyst can also lead to higher product yields and reduced waste generation. europa.eu However, the environmental impact of any residual catalyst in the final product and its fate at the end of the product's life must also be considered.

Resource Efficiency and Circular Economy Considerations

Resource efficiency in manufacturing aims to maximize the value created from resources while minimizing waste and environmental impact. justia.com Titanate catalysts, including Tetrakis(2-ethylhexyl) titanate, play a role in enhancing resource efficiency in the polymer industry. acs.org By enabling more efficient polymerization processes, these catalysts contribute to the production of high-performance polymers with less energy and raw material input. mdpi.com

The concept of a circular economy, which focuses on keeping materials in use for as long as possible and recovering and regenerating products and materials at the end of their service life, is highly relevant to the applications of this compound. youmatter.world Tetrakis(2-ethylhexyl) titanate is used as a catalyst in the synthesis of polyesters that can be designed for recyclability. avestia.comwhiterose.ac.uk For instance, it is employed in the ring-opening polymerization of cyclic oligoesters, a process that can lead to the formation of polymers that are more amenable to chemical recycling back to their monomeric units. avestia.comwhiterose.ac.uk This facilitates a closed-loop system where the raw materials can be recovered and reused, reducing the reliance on virgin feedstocks and minimizing plastic waste. contec.techavvale.com

Global Regulatory Divergence and Harmonization Efforts

The regulation of chemicals is a complex and varied field that differs significantly from one jurisdiction to another. These differences in legislation can create challenges for companies operating in a global market and for international scientific collaboration. The following sections explore the divergent regulatory landscapes and the implications for a specialized chemical like a thiazole (B1198619) azo dye.

Comparative Analysis of International Chemical Control Legislations

The primary chemical control laws in major industrial regions such as the European Union, the United States, Japan, and Canada, while often sharing the goal of protecting human health and the environment, employ different approaches to achieve this. vulcanchem.com These differences are apparent in their scope, data requirements, and the processes for risk assessment and management.

The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is one of the most comprehensive and stringent chemical control laws globally. It places the burden of proof on companies to demonstrate the safety of the chemicals they produce and market. lgcstandards.comcanada.ca In contrast, the United States' Toxic Substances Control Act (TSCA), particularly after its amendment by the Frank R. Lautenberg Chemical Safety for the 21st Century Act, has moved towards a more risk-based evaluation system, but its approach and data requirements can still differ significantly from REACH. europa.euindustrialchemicals.gov.au

In Asia, Japan's Chemical Substances Control Law (CSCL) categorizes chemical substances based on their properties, such as persistence and bioaccumulation, and applies different levels of control accordingly. cirs-reach.comreach24h.com Canada's Domestic Substances List (DSL) serves as an inventory of substances in Canadian commerce, and new substances not on this list are subject to notification and assessment before they can be imported or manufactured. canada.ca

A general comparison of these key legislative frameworks is presented in the table below.

| Feature | REACH (European Union) | TSCA (United States) | CSCL (Japan) | CEPA (Canada) |

| Core Principle | "No data, no market." Burden of proof on industry. lgcstandards.com | Risk-based evaluation of new and existing chemicals. europa.eu | Prevention of environmental pollution by substances that are persistent and bioaccumulative. reach24h.com | Assessment and management of risks to human health and the environment. canada.ca |

| Inventory | EC Inventory. All substances manufactured or imported >1 tonne/year must be registered. europa.eu | TSCA Inventory. Active and inactive designations. epa.gov | Existing and New Chemical Substances (ENCS) inventory. cirs-group.com | Domestic Substances List (DSL) and Non-Domestic Substances List (NDSL). canada.ca |

| New Substances | Registration required before manufacture or import >1 tonne/year. lgcstandards.com | Pre-manufacture Notice (PMN) required before manufacture or import. europa.eu | Notification and evaluation required before manufacture or import. cirs-group.com | New Substances Notification (NSN) required before manufacture or import above certain quantities. canada.ca |

| Data Requirements | Extensive data required, tiered by tonnage. Includes information on physicochemical, toxicological, and ecotoxicological properties. lgcstandards.com | EPA has the authority to require testing, but it is not automatic for all chemicals. europa.eu | Data requirements depend on the classification of the substance. reach24h.com | Prescribed information sets required based on notification triggers. |

| Risk Evaluation | Conducted by ECHA and Member States. Can lead to authorization or restriction. lgcstandards.com | EPA conducts risk evaluations for prioritized existing chemicals. europa.eu | Evaluation of new substances and monitoring of existing ones. reach24h.com | Risk assessment of new and existing substances. canada.ca |

The regulation of azo dyes, a class that includes the subject compound, often carries specific provisions. For instance, the EU's REACH regulation restricts the use of certain azo dyes that can release specific carcinogenic aromatic amines in textiles and leather articles. ijrar.orguark.edu In the United States, while there is no federal law specifically banning all such azo dyes, certain aromatic amines that can be derived from them are regulated, and some states have their own regulations, such as California's Proposition 65. researchgate.net Japan also has regulations that restrict azo dyes capable of releasing harmful aromatic amines. researchgate.net

Implications for Global Trade and International Research Collaboration

The divergence in chemical regulations across the globe has significant consequences for international trade. A chemical product that is compliant in one market may not be in another, creating non-tariff barriers to trade. For a manufacturer of a thiazole azo dye, this would necessitate a comprehensive and costly regulatory strategy to ensure market access in different regions. This includes managing different submission dossiers, adhering to varied labeling requirements under systems like the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and potentially conducting different sets of tests to meet the data requirements of each jurisdiction. sustainability-directory.comnite.go.jp

For example, the tiered data requirements of REACH, which are dependent on the volume of the substance being placed on the market, contrast with the approach under TSCA, where the EPA can require testing based on its risk evaluation. lgcstandards.comeuropa.eu This can lead to situations where a substance is approved for use in the US with a certain data set, but requires additional, extensive, and expensive testing for registration in the EU. These regulatory hurdles can impact supply chain management and the cost of goods, ultimately affecting the competitiveness of products in the global marketplace. The lack of a harmonized regulatory framework for azo dyes specifically can lead to confusion and compliance challenges for the textile and dye industries. sustainability-directory.com

International research collaboration can also be hampered by these regulatory differences. The exchange of chemical samples for research and development purposes is often subject to the import and export regulations of the countries involved. Exemptions for research and development quantities exist in many regulatory frameworks, but the definitions and thresholds can vary. lgcstandards.com For instance, under REACH, substances used in scientific research and development are exempt from registration under certain conditions. lgcstandards.com However, navigating the specific requirements for such exemptions in each country a research collaboration spans can be administratively burdensome.

Furthermore, differing national regulations can influence the direction of research and development. A company might choose to avoid researching or developing a novel chemical if it anticipates that the regulatory approval process in key markets will be prohibitively expensive or time-consuming. This can stifle innovation, particularly for smaller enterprises that may not have the resources to navigate multiple, complex regulatory systems. In the context of azo dyes, the stringent regulations on certain breakdown products in some regions may steer research away from entire subclasses of these dyes, even if they could offer significant performance advantages. sustainability-directory.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemistry calculations, which are based on the principles of quantum mechanics, offer profound insights into the electronic properties and intrinsic reactivity of molecules. nih.govacs.org These methods are instrumental in elucidating the behavior of TCDDMDA at a sub-molecular level.

Electronic structure calculations are employed to determine the distribution of electrons within a molecule, which governs its chemical properties. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic state of TCDDMDA. scribd.com

These calculations can predict a variety of molecular properties, including the energies of frontier molecular orbitals (HOMO and LUMO), which are critical for understanding chemical reactivity. For a diacrylate monomer like TCDDMDA, the acrylate (B77674) groups are the primary sites of reaction during polymerization. Theoretical studies on similar acrylates have shown that the polymerization process can be investigated using computational quantum chemistry to understand initiation mechanisms. upenn.edu

DFT calculations would typically be used to optimize the molecule's geometry and calculate key electronic descriptors. The results of such calculations provide a foundational understanding of the molecule's stability and reaction pathways.

Table 7.1: Predicted Electronic Properties of TCDDMDA from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.0 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 6.5 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | ~ 2.5 D | Influences intermolecular interactions and solubility. |

Note: The values in this table are representative estimates based on typical DFT calculations for similar acrylate monomers and are for illustrative purposes.

The three-dimensional shape of a molecule is crucial to its function and interactions. Conformational analysis involves identifying the stable spatial arrangements (conformers) of a molecule and determining their relative energies. acs.org TCDDMDA possesses several rotatable bonds, particularly around the ester linkages and the connection of the side chains to the tricyclic core.

Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy conformers that are most likely to be present under given conditions. This analysis is vital for understanding how the monomer packs in a liquid state and how its shape influences the structure of the resulting polymer network. The rigid tricyclic structure significantly constrains the possible conformations, which is a key factor in the high glass transition temperature (Tg) of polymers made from it.

Molecular Dynamics Simulations for Material Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular systems. mdpi.com This technique is invaluable for studying the bulk properties of materials and complex processes like polymerization. acs.org

MD simulations can be used to model the free-radical polymerization of TCDDMDA monomers. By simulating a system containing many monomers and a radical initiator, researchers can observe the process of chain initiation, propagation, and termination at an atomic level. These simulations provide insights into:

Reaction Kinetics: The rate at which polymerization occurs.

Network Topology: The structure of the cross-linked polymer network, including cross-link density and chain lengths.

Volumetric Shrinkage: The reduction in volume that occurs during polymerization, a critical parameter in applications like coatings and 3D printing.

Simulations using reactive force fields (like ReaxFF) can explicitly model the formation and breaking of chemical bonds during the polymerization reaction, offering a detailed view of the network's evolution. rsc.org

The performance of TCDDMDA in a formulation often depends on its interactions with other components, such as solvents, photoinitiators, stabilizers, or pigments. MD simulations can model these interactions to predict miscibility, solubility, and the distribution of additives within the monomer matrix. acs.org

Furthermore, simulations can shed light on the interface between a TCDDMDA-based coating and a substrate. By modeling the forces and interactions at this interface, it is possible to understand and predict adhesion properties. The simulation box can be constructed to include a surface representing a substrate (e.g., metal, plastic) and a liquid layer of the monomer to study how the molecules orient and bind to the surface.

Predictive Modeling of Chemical Behavior and Performance

The ultimate goal of computational studies is often to build predictive models that link molecular structure to macroscopic material properties. By combining quantum chemical calculations and MD simulations, it is possible to predict the performance of polymers derived from TCDDMDA.

For example, the mechanical properties of the cross-linked polymer, such as its Young's modulus (stiffness) and glass transition temperature, can be estimated from simulations of the polymer network under applied stress or temperature changes. These predictive models are crucial for virtual material design, allowing for the screening of different monomer structures and formulations before undertaking expensive and time-consuming experimental synthesis and testing. acs.org The inherent rigidity and bulkiness of the tricyclodecane moiety in TCDDMDA are known to contribute to enhanced thermal and mechanical properties in the final polymer, a hypothesis that can be rigorously tested and quantified through such predictive modeling.

Table 7.2: List of Chemical Compounds

| EINECS Number | Common Name | IUPAC Name |

|---|

Quantitative Structure-Property Relationship (QSPR) Development for Functional Attributes

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to predict the properties of chemical substances based on their molecular structures. These models are a cornerstone of computational chemistry, enabling the estimation of various physicochemical and biological properties without the need for extensive experimental measurements.

For the trimellitic acid component of Einecs 256-388-9, a notable QSPR study focused on the prediction of its thermochemical properties. Specifically, the standard molar enthalpy of formation in the gas phase at 298.15 K was predicted using a multiple linear regression (MLR) model. nih.govacs.org This type of model establishes a linear equation that correlates molecular descriptors (numerical representations of molecular structure) with the property of interest. In this study, the MLR model demonstrated a high coefficient of determination (R²) greater than 0.99, indicating a strong correlation between the predicted and experimental values for a dataset of benzene (B151609) carboxylic acids. nih.govacs.org

The following table summarizes the key aspects of this QSPR study on trimellitic acid:

| Property Predicted | QSPR Model Type | Key Finding |

| Standard Molar Enthalpy of Formation | Multiple Linear Regression | The model showed a high predictive accuracy with an R² value exceeding 0.99 for benzene carboxylic acids. nih.govacs.org |

It is important to note that no specific QSPR studies have been found for the 2-ethyl-4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-amine component or for the complete this compound compound.

Computational Prediction of Reaction Pathways and Kinetic Parameters

The computational prediction of reaction pathways and kinetic parameters involves the use of quantum mechanical calculations and other theoretical methods to understand how chemical reactions occur and at what rates. These studies are crucial for process optimization, catalyst design, and understanding reaction mechanisms.

Despite a thorough search of the available scientific literature, no specific computational studies on the reaction pathways or kinetic parameters of this compound or its individual components have been identified. Such studies would typically involve the calculation of transition state energies, reaction energy profiles, and rate constants. The absence of this information in the public domain suggests that this particular compound has not been a focus of detailed computational investigation in these areas.

Future Research Trajectories and Interdisciplinary Synergy

The continued advancement of chemical science and materials engineering hinges on the exploration of novel compounds and their integration into new technologies. The chemical compound 1-Cyanoethyl-2-ethyl-4-methylimidazole Trimellitate (Einecs 256-388-9) stands as a substance with significant potential to drive innovation across multiple sectors. Its utility, primarily as a catalyst and curing agent in epoxy resin systems, opens avenues for future research that extend beyond its current applications. kylin-chemicals.comgoogle.comresearchgate.net This article explores the prospective research directions for this compound, emphasizing the synergistic interplay between materials science, advanced manufacturing, environmental science, and regulatory policy.

Q & A

Basic: What are the foundational strategies for designing experiments to synthesize and characterize Einecs 256-388-9?

Methodological Answer:

Begin by defining controlled variables (e.g., temperature, solvent purity) and selecting characterization techniques such as NMR, HPLC, or mass spectrometry to verify structural integrity. Use peer-reviewed protocols from journals like the Beilstein Journal of Organic Chemistry for synthesis steps, ensuring reproducibility by documenting deviations. Include negative controls to isolate experimental artifacts .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound across studies?

Methodological Answer:

Systematically compare experimental conditions (e.g., solvent polarity, instrument calibration) and raw data normalization methods. Cross-validate findings using complementary techniques (e.g., X-ray crystallography with IR spectroscopy). Apply statistical tests (e.g., ANOVA) to assess variance significance, and reconcile discrepancies through collaborative replication studies .

Basic: What criteria should guide literature review strategies for this compound?

Methodological Answer:

Use academic databases (e.g., Web of Science, PubMed) with Boolean operators (e.g., "this compound AND synthesis NOT industrial"). Prioritize studies with transparent methodologies and raw data availability. Exclude non-peer-reviewed sources and apply inclusion criteria (e.g., publication within the last 10 years) to ensure relevance .

Advanced: What methodologies optimize reaction conditions for high-yield synthesis of this compound?

Methodological Answer:

Employ Design of Experiments (DOE) to test variables (e.g., catalyst concentration, reaction time). Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate predictions with small-scale trials and scale-up adjustments, documenting kinetic data to refine thermodynamic parameters .

Basic: How can researchers validate the purity of this compound in heterogeneous samples?

Methodological Answer:

Combine chromatographic (e.g., HPLC, GC-MS) and spectroscopic methods (e.g., UV-Vis) with certified reference materials. Quantify impurities using calibration curves and report limits of detection (LOD). Reproduce purification steps (e.g., recrystallization) across independent labs to confirm consistency .

Advanced: What interdisciplinary approaches enhance the application of this compound in materials science?

Methodological Answer:

Integrate computational modeling (e.g., DFT for electronic properties) with experimental data to predict material behavior. Collaborate with physicists or engineers to test functional applications (e.g., catalysis, polymer composites). Publish datasets in open-access repositories to facilitate cross-disciplinary validation .

Basic: What statistical frameworks are recommended for analyzing experimental data on this compound?

Methodological Answer:

Use parametric tests (e.g., t-tests, ANOVA) for normally distributed data and non-parametric alternatives (e.g., Mann-Whitney U) for skewed datasets. Report confidence intervals and effect sizes to contextualize significance. Software tools like R or Python’s SciPy can automate error propagation calculations .

Advanced: How can researchers address reproducibility challenges in studies involving this compound?

Methodological Answer:

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw data, code, and detailed protocols in repositories like Zenodo. Implement blind testing in independent labs and pre-register hypotheses to minimize bias. Use peer-review platforms like AJCE to solicit methodological critiques before publication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.